molecular formula C11H14ClNO3 B14705970 n-(2-Chloroethyl)-3,5-dimethoxybenzamide CAS No. 15257-91-7

n-(2-Chloroethyl)-3,5-dimethoxybenzamide

Cat. No.: B14705970
CAS No.: 15257-91-7
M. Wt: 243.68 g/mol
InChI Key: ZSWIOWBGDNDEAN-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-3,5-dimethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloroethyl group and two methoxy groups attached to a benzene ring, along with an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-chloroethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Temperature: Room temperature to 40°C
  • Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloroethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Formation of substituted amides or thioethers.

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

Scientific Research Applications

Chemistry: N-(2-Chloroethyl)-3,5-dimethoxybenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to investigate the effects of chloroethyl and methoxy substituents on biological activity.

Medicine: this compound has potential applications in medicinal chemistry. It may be explored for its cytotoxic properties and its ability to interact with specific molecular targets, making it a candidate for anticancer or antimicrobial drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of polymers and coatings with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-3,5-dimethoxybenzamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the formation of adducts. This can result in the inhibition of cellular processes and induce cytotoxic effects. The methoxy groups may also contribute to the compound’s overall reactivity and interaction with biological targets.

Comparison with Similar Compounds

    N-(2-Chloroethyl)-N-nitrosoureas: These compounds, such as carmustine and lomustine, are used in cancer treatment due to their ability to alkylate DNA and inhibit cell division.

    N-(2-Chloroethyl)-N-cyclohexyl-N-nitrosourea: Known for its antineoplastic activity, this compound is used in chemotherapy.

Uniqueness: N-(2-Chloroethyl)-3,5-dimethoxybenzamide is unique due to the presence of both chloroethyl and methoxy groups on the benzene ring This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications

Properties

CAS No.

15257-91-7

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

N-(2-chloroethyl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C11H14ClNO3/c1-15-9-5-8(6-10(7-9)16-2)11(14)13-4-3-12/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

ZSWIOWBGDNDEAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCCl)OC

Origin of Product

United States

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